molecular formula C24H24N6O2 B2527164 4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251682-91-3

4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2527164
CAS No.: 1251682-91-3
M. Wt: 428.496
InChI Key: GVPIFXUDEAFZTP-UHFFFAOYSA-N
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Description

4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound with a structure that incorporates a cyano group, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole involves the cycloaddition reaction between 3,5-dimethylphenyl azide and an alkyne under copper(I)-catalyzed conditions (CuAAC).

  • Step 2: : Formation of 1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl intermediate via amide coupling reaction between the previously formed triazole and piperidine-4-carboxylic acid using coupling agents like EDCI/HOBt.

  • Step 3: : Introduction of the cyano group to the benzamide portion using cyanogen bromide in the presence of a base to form the final compound.

Industrial Production Methods

In an industrial setting, the production involves scaling up the above reactions under controlled conditions to maintain purity and yield. It requires precise control of temperature, pressure, and reagent concentrations in reactors designed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidation of the benzamide portion can lead to the formation of carboxylic acids.

  • Reduction: : Reduction of the cyano group can yield amine derivatives.

  • Substitution: : Halogenation or nitration reactions can be performed on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of KMnO₄ or H₂O₂ under acidic conditions.

  • Reduction: : Use of catalytic hydrogenation (Pd/C) or hydride reagents like LiAlH₄.

  • Substitution: : Use of halogenating agents (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

  • Oxidation yields carboxylic acids.

  • Reduction yields amine derivatives.

  • Substitution yields halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

  • Catalysis: : As ligands in metal-catalyzed reactions.

Biology

  • Drug Development: : Potential lead compound for designing new pharmaceuticals.

  • Biological Probes: : Used in biochemical assays to study enzyme functions.

Medicine

  • Therapeutics: : Investigated for anti-inflammatory, anticancer, and antimicrobial properties.

  • Diagnostics: : Used in imaging studies due to its binding properties with specific biological targets.

Industry

  • Material Science: : As monomers or building blocks in polymer synthesis.

  • Agriculture: : Potential application as a pesticide due to its biological activity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme functions or blocking receptor signaling, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Lacks methyl substituents on the phenyl ring.

  • 4-cyano-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Has methyl groups at different positions.

  • 4-cyano-N-(1-(1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Contains methoxy groups instead of methyl groups.

Uniqueness

The presence of the 3,5-dimethylphenyl group distinguishes it by providing unique steric and electronic properties, potentially enhancing its binding affinity and specificity to biological targets compared to its analogs. The combination of cyano, triazole, and piperidine functionalities also contributes to its distinct chemical reactivity and biological activity profile.

And there we have it! What do you think?

Properties

IUPAC Name

4-cyano-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-16-11-17(2)13-21(12-16)30-15-22(27-28-30)24(32)29-9-7-20(8-10-29)26-23(31)19-5-3-18(14-25)4-6-19/h3-6,11-13,15,20H,7-10H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPIFXUDEAFZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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